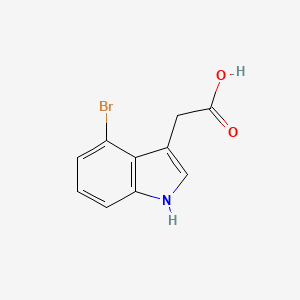
2-(4-Bromo-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
2-(4-Bromo-1H-indol-3-yl)acetic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry. While the provided papers do not directly discuss 2-(4-Bromo-1H-indol-3-yl)acetic acid, they do provide insights into similar brominated indole compounds and their synthesis, molecular structure, and reactivity, which can be extrapolated to understand the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of brominated indole derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of a related compound, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, which could be executed in a single pot . This suggests that a similar approach might be applicable for synthesizing 2-(4-Bromo-1H-indol-3-yl)acetic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives is characterized by the presence of a bromine atom, which is electron-withdrawing, and this can influence the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom causes certain bond angles to be wider, indicating its electron-withdrawing nature . This information can be used to infer that 2-(4-Bromo-1H-indol-3-yl)acetic acid would also exhibit bond angle alterations due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated indole derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the bromine substituent, which is a good leaving group. For example, 2-acetylindole-3-carboxylic acids can be brominated to form 2-acetyl-3-bromoindoles, and these can be further reduced to form 2-(1-hydroxyethyl)indole-3-carboxylic acids . This indicates that 2-(4-Bromo-1H-indol-3-yl)acetic acid could potentially undergo similar reactions, such as nucleophilic substitution or reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives are influenced by their molecular structure. The presence of the bromine atom affects the compound's electron distribution, polarity, and potential for intermolecular interactions. For instance, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows the formation of centrosymmetric strongly O—H⋯O hydrogen-bonded dimers . This suggests that 2-(4-Bromo-1H-indol-3-yl)acetic acid may also form specific intermolecular interactions, affecting its melting point, solubility, and crystalline properties.
Applications De Recherche Scientifique
Synthesis and Transformation of Indole Compounds : The research by Sanchez and Parcell (1990) demonstrates the transformation of related compounds (such as 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone) into indole-3-acetic acids, which can be further converted into other valuable compounds like β-substituted tryptamines and indole β-aminoketones, showcasing the versatility of these compounds in synthetic chemistry (Sanchez & Parcell, 1990).
Pharmacological Applications : A study by Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid into various acetohydrazides and evaluated their antibacterial and anti-enzymatic potentials, indicating the relevance of these compounds in developing new therapeutic agents (Rubab et al., 2017).
Anti-inflammatory and Analgesic Activities : Sondhi et al. (2007) investigated the synthesis of indole and furan derivatives, which showed good anti-inflammatory and analgesic activities, suggesting potential applications in pain management and treatment of inflammation (Sondhi et al., 2007).
Antimicrobial Properties : The work by Segraves and Crews (2005) on brominated tryptophan alkaloids from Thorectidae sponges, including derivatives of 6-bromo-1H-indole-3-carboxylic acid, demonstrated inhibitory effects against Staphylococcus epidermidis, highlighting the potential antimicrobial applications of these compounds (Segraves & Crews, 2005).
Absorption and Fluorescence Spectra : Carić et al. (2004) studied the absorption and fluorescence spectra of indole-3-acetic acid and its derivatives, including the effects of ring substitution, which is crucial for understanding the photophysical properties of these compounds and their potential applications in material sciences (Carić et al., 2004).
Safety And Hazards
While the specific safety and hazards of “2-(4-Bromo-1H-indol-3-yl)acetic acid” are not mentioned in the retrieved documents, related compounds have been described to have certain hazards. For instance, certain indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propriétés
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDQZFQDRENOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542292 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-indol-3-yl)acetic acid | |
CAS RN |
89245-41-0 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



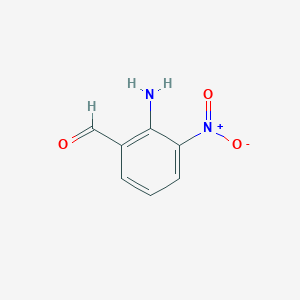


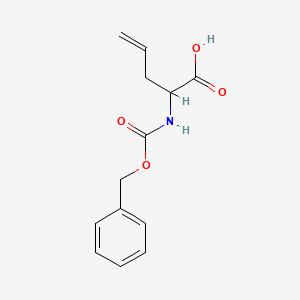
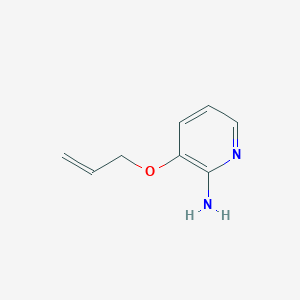
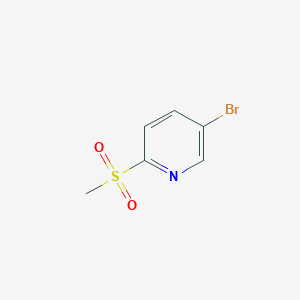
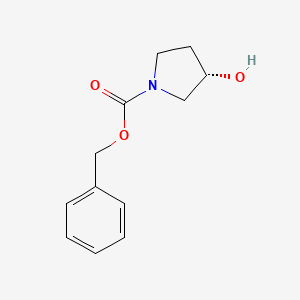
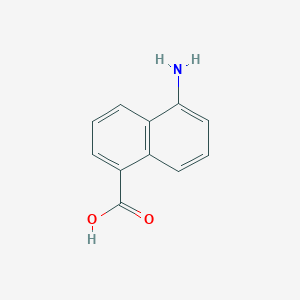
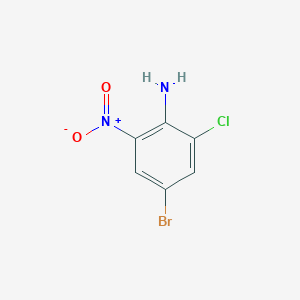
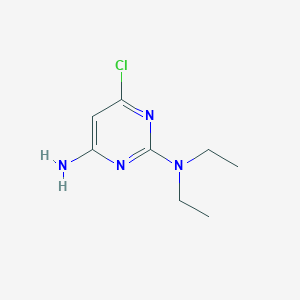
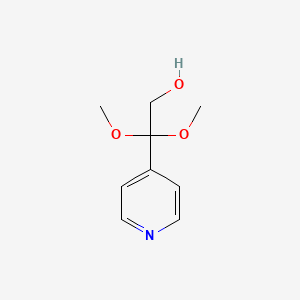
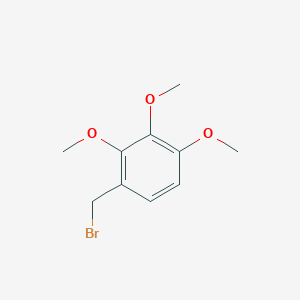
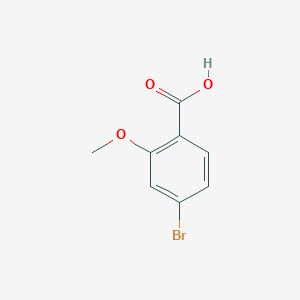
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)